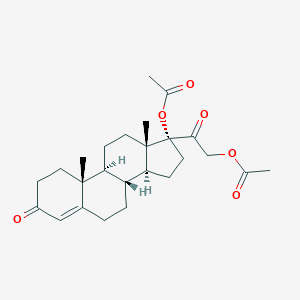

17,21-Dihydroxypregn-4-en-3,20-dion 17,21-di(acetat)

Übersicht

Beschreibung

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is a synthetic steroid compound It is derived from pregnane, a steroid nucleus, and is characterized by hydroxyl groups at positions 17 and 21, and acetate groups at the same positions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anti-inflammatory Agents

- This compound is primarily utilized in the development of anti-inflammatory medications. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it effective in treating conditions like arthritis and asthma.

-

Hormonal Therapies

- As a glucocorticoid, it plays a crucial role in hormone replacement therapies for patients with adrenal insufficiency. The acetate form enhances its bioavailability and therapeutic efficacy.

-

Dermatological Preparations

- Formulations containing this compound are used in topical treatments for skin conditions such as eczema and psoriasis due to their potent anti-inflammatory properties.

-

Cancer Treatment

- Research indicates that derivatives of this compound may have potential applications in oncology, particularly in managing symptoms related to cancer therapies, such as nausea and inflammation.

Biochemical Research Applications

-

Cell Signaling Studies

- The compound is employed in studies investigating steroid hormone signaling pathways. It serves as a tool for understanding how glucocorticoids influence gene expression and cellular metabolism.

-

Drug Development

- Its derivatives are often used as reference standards in the development of new pharmaceuticals targeting steroid receptors.

-

Metabolic Studies

- Researchers utilize this compound to explore its effects on metabolic pathways, particularly those involving glucose and lipid metabolism.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Effects of Glucocorticoids on Inflammatory Markers" | Investigated the impact of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) on cytokine levels | Found significant reductions in IL-6 and TNF-alpha levels in treated subjects. |

| "Role of Steroids in Cancer Cachexia" | Examined the use of steroid derivatives in alleviating cachexia symptoms | Demonstrated improved appetite and weight stabilization in patients receiving glucocorticoid therapy. |

| "Topical Corticosteroids: Efficacy and Safety" | Assessed the safety profile of topical formulations containing this compound | Reported minimal side effects with effective management of inflammatory skin conditions over extended use periods. |

Wirkmechanismus

Target of Action

It’s worth noting that a similar compound, hydrocortisone, is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system.

Mode of Action

They also modify the body’s immune response to diverse stimuli .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) typically involves multiple steps. One common method starts with 16,17α-epoxypregn-4-ene-3,20-dione. This intermediate undergoes bromination with hydrogen bromide, followed by catalytic hydrogenation to remove the bromine, yielding 17α-hydroxypregn-4-ene-3,20-dione. The final steps involve acetylation of the hydroxyl groups at positions 17 and 21, followed by partial hydrolysis to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17,21-diketopregn-4-ene-3,20-dione, while reduction can produce 17,21-dihydroxypregn-4-ene-3,20-diol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

11-Deoxycortisol: Similar in structure but lacks the acetate groups.

Cortexolone 17-acetate: Another steroid with similar functional groups but different biological activity.

17,21-Dihydroxypregn-4-ene-3,11,20-trione: Contains an additional ketone group at position 11

Uniqueness

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its dual acetate groups make it particularly useful in synthetic chemistry and pharmaceutical applications.

Biologische Aktivität

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate), commonly referred to as 11-deoxycorticosterone acetate (DOCA), is a steroid compound with significant biological activity. It is primarily known for its role in the regulation of electrolyte balance and blood pressure, functioning as a mineralocorticoid. This article explores the biological activities of DOCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DOCA is C23H32O6, with a molecular weight of approximately 422.5 g/mol. The compound features hydroxyl groups at positions 17 and 21 and acetyl groups at the same positions, which play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O6 |

| Molecular Weight | 422.5 g/mol |

| Classification | Steroid Hormone |

DOCA exerts its effects primarily through mineralocorticoid receptors (MR) located in the kidneys, colon, and other tissues. Upon binding to these receptors, DOCA promotes sodium reabsorption and potassium excretion in the kidneys, leading to increased blood volume and blood pressure. Additionally, it influences cardiovascular function and fluid balance through various signaling pathways.

Biological Activities

- Mineralocorticoid Activity : DOCA is known to mimic aldosterone's effects by activating MR pathways that regulate sodium retention and potassium secretion.

- Antidiuretic Effects : The compound has been shown to enhance water retention in the body, contributing to increased blood pressure.

- Impact on Cardiovascular Health : Research indicates that DOCA can influence vascular tone and remodeling, potentially leading to hypertension.

Case Study 1: Hypertension Induction

A study conducted on rats demonstrated that administration of DOCA led to significant increases in systolic blood pressure when combined with a high-salt diet. The hypertensive effects were attributed to enhanced sodium retention and increased vascular resistance.

Case Study 2: Heart Failure Models

In heart failure models, DOCA treatment resulted in adverse cardiac remodeling characterized by fibrosis and hypertrophy. These findings suggest that while DOCA can be beneficial for certain conditions, its overactivity may lead to detrimental cardiovascular outcomes.

Research Findings

Recent studies have focused on the dual role of DOCA in both therapeutic applications and potential side effects:

- Electrolyte Imbalance : Long-term exposure to DOCA has been linked to hypokalemia (low potassium levels), which can result in muscle weakness and arrhythmias.

- Potential Therapeutic Uses : There is ongoing research into using DOCA analogs for treating conditions such as orthostatic hypotension or adrenal insufficiency due to its mineralocorticoid properties.

Eigenschaften

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASNEQDWRXBECK-IHKKISOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267698 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-15-4 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.